molecular formula C17H15BrN4O2S B1231502 KH7

KH7

Cat. No.: B1231502
M. Wt: 419.3 g/mol
InChI Key: WILMXUAKQKGGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KH7 is a synthetic organic compound known as a soluble adenylyl cyclase (sAC) inhibitor. It has been widely used in scientific research due to its ability to inhibit the production of cyclic adenosine monophosphate (cAMP) by targeting sAC. The compound is identified by its chemical name, (E)-2-(1H-benzimidazol-2-ylthio)-N’-(5-bromo-2-hydroxybenzylidene)propanehydrazide, and has the molecular formula C17H15BrN4O2S .

Preparation Methods

KH7 can be synthesized through a series of chemical reactions involving the condensation of benzimidazole derivatives with bromohydroxybenzaldehyde. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

KH7 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

KH7 has a wide range of applications in scientific research, including:

Mechanism of Action

KH7 exerts its effects by inhibiting soluble adenylyl cyclase, an enzyme responsible for the production of cAMP from adenosine triphosphate (ATP). By blocking this enzyme, this compound reduces the levels of cAMP within cells, thereby affecting various signaling pathways. The molecular targets of this compound include the sAC enzyme and associated signaling proteins involved in cAMP-mediated processes .

Properties

Molecular Formula

C17H15BrN4O2S

Molecular Weight

419.3 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(5-bromo-2-hydroxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C17H15BrN4O2S/c1-10(25-17-20-13-4-2-3-5-14(13)21-17)16(24)22-19-9-11-8-12(18)6-7-15(11)23/h2-10,23H,1H3,(H,20,21)(H,22,24)

InChI Key

WILMXUAKQKGGCC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2

Pictograms

Acute Toxic

Synonyms

2-(1H-benzo(d)imidazol-2-ylthio)-N'-(5-bromo-2-hydroxybenzylidene)propanehydrazide

Origin of Product

United States

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